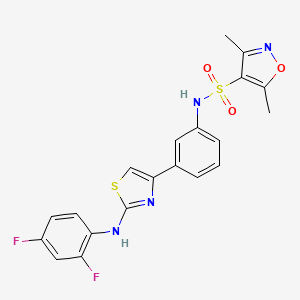

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Descripción

N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 2,4-difluorophenylamino group and a phenyl ring linked to a 3,5-dimethylisoxazole sulfonamide moiety. This compound’s structural complexity arises from the integration of multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold with established bioactivity), the sulfonamide group (common in enzyme-targeting drugs), and fluorine substituents (known to enhance metabolic stability and lipophilicity) .

Propiedades

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3S2/c1-11-19(12(2)29-25-11)31(27,28)26-15-5-3-4-13(8-15)18-10-30-20(24-18)23-17-7-6-14(21)9-16(17)22/h3-10,26H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEXVCSJLZOOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to be biologically active and have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles.

Mode of Action

It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The exact interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected. The downstream effects would depend on the specific target and the biological context.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Actividad Biológica

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by research findings, data tables, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C23H22F2N4O2S

- Molecular Weight : 466.51 g/mol

- SMILES Notation : CC(C)(C1=CC=C(C=C1)N(C(=O)S(=O)(N2C=CC=N2)C(C)C)C(C)(C)C(C)(C)C(C)(C)C(C)(C)F)

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly resistant strains of Staphylococcus aureus and Enterococcus faecium.

-

Activity Against Gram-positive Bacteria :

- In vitro assays indicated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations comparable to existing antibiotics .

- Compounds structurally similar to this sulfonamide have demonstrated broad-spectrum activity against drug-resistant pathogens, suggesting a potential for development as a new antimicrobial agent .

- Antifungal Properties :

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound shows promise in targeting various cancer cell lines:

- Cell Line Studies :

- In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that the compound exhibits cytotoxic effects, leading to significant reductions in cell viability at varying concentrations .

- The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and isoxazole moieties significantly influence the biological activity of the compound:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of thiazole | Enhanced antibacterial activity |

| Alteration of sulfonamide group | Increased cytotoxicity against cancer cells |

| Introduction of fluorine atoms | Improved selectivity towards cancerous cells |

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the efficacy of several thiazole derivatives, including our compound, against resistant bacterial strains. Results showed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .

- Case Study 2: Anticancer Potential

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide functional group (-SO₂NH-) is central to the compound’s reactivity:

Acid/Base Hydrolysis

-

Acidic Conditions : Protonation of the sulfonamide nitrogen occurs, leading to potential cleavage of the S-N bond. For example, refluxing with concentrated HCl (6M) at 100°C for 12 hours may yield 3,5-dimethylisoxazole-4-sulfonic acid and the corresponding amine derivative .

-

Basic Conditions : Hydrolysis with NaOH (2M) under reflux generates sulfonate salts and ammonia/amines.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Product(s) |

|---|---|---|---|

| Acidic | 6M HCl | 100°C | 3,5-dimethylisoxazole-4-sulfonic acid + amine |

| Basic | 2M NaOH | 80°C | Sulfonate salt + NH₃/amine |

Thiazole Ring Modifications

The thiazole core (C₃H₃NS) undergoes electrophilic substitution and cross-coupling reactions:

Electrophilic Aromatic Substitution

-

Halogenation : Bromination at the C-5 position of the thiazole using Br₂ in acetic acid yields 5-bromo derivatives .

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C-5 position.

Palladium-Catalyzed Coupling

-

Suzuki-Miyaura Coupling : The thiazole’s C-4 aryl group participates in Pd-catalyzed cross-couplings. For example, using Pd₂(dba)₃ (2 mol%), SPhos ligand, and aryl boronic acids in THF at 80°C generates biaryl derivatives .

Table 2: Thiazole Functionalization Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 5-bromo-thiazole |

| Suzuki Coupling | Pd₂(dba)₃, aryl boronic acid, K₂CO₃ | Biaryl product |

Isoxazole Ring Reactivity

The 3,5-dimethylisoxazole group exhibits stability under mild conditions but reacts under harsh settings:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Concentrated H₂SO₄ at 120°C cleaves the isoxazole ring to form β-keto amides .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the isoxazole to a β-amino ketone.

Fluorophenylamino Group Interactions

The 2,4-difluorophenylamino substituent influences electronic properties and participates in:

Nucleophilic Aromatic Substitution

-

Fluorine Displacement : Reaction with strong nucleophiles (e.g., NaN₃ in DMF at 100°C) replaces fluorine atoms at the para position .

Hydrogen Bonding

-

The -NH group forms hydrogen bonds with carbonyl oxygen atoms in crystallographic studies, affecting solubility and biological activity .

Stability and Degradation Pathways

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is structurally distinct from analogs in the following ways:

Triazole Derivatives (Compounds [7–9]): The triazole-thiones (e.g., compounds [7–9]) share the 2,4-difluorophenyl substituent and sulfonamide-linked aromatic systems but differ in their heterocyclic core. The triazole ring’s tautomeric equilibrium (thione vs. IR and NMR data confirm the absence of C=O groups in triazoles, unlike the target compound, which retains a sulfonamide carbonyl (νC=O ~1660–1680 cm⁻¹ inferred) .

Sulfathiazole Co-crystal: Sulfathiazole (4-amino-N-(thiazol-2-yl)benzenesulfonamide) shares the thiazole-sulfonamide backbone but lacks the 2,4-difluorophenyl and isoxazole substituents. Its simpler structure results in distinct hydrogen-bonding patterns, as seen in its co-crystal with triazine, where N–H···N interactions dominate . The target compound’s fluorine substituents likely enhance lipophilicity and metabolic stability compared to sulfathiazole, which relies on amino groups for solubility .

Implications for Bioactivity

- The 2,4-difluorophenyl group may improve target affinity compared to non-fluorinated analogs (e.g., sulfathiazole) .

- The 3,5-dimethylisoxazole sulfonamide moiety could mimic ATP-binding motifs in kinase inhibitors, a feature absent in simpler triazoles or sulfathiazole .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including:

- Hydrazinecarbothioamide formation : Reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate under reflux in ethanol. Critical parameters include solvent polarity, temperature control (reflux conditions), and stoichiometric ratios to avoid side products .

- Cyclization to triazole-thiones : Refluxing hydrazinecarbothioamides in aqueous NaOH (8%) for 5 hours to form tautomeric triazole-thiones. Acidification (pH ~5) and recrystallization (CHCl₃/petroleum ether) are key for purification .

- S-alkylation : Using α-halogenated ketones in basic media to introduce substituents while avoiding N-alkylation byproducts .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Spectroscopy :

- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., distinguishing thione vs. thiol tautomers via absence of S-H signals) .

- IR : Identifies functional groups (e.g., C=S at 1247–1255 cm⁻¹; absence of C=O at 1663–1682 cm⁻¹ confirms cyclization) .

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Confirms stoichiometric purity .

Q. How are hydrazinecarbothioamide precursors utilized in the synthesis of related triazole-thione derivatives?

Hydrazinecarbothioamides serve as intermediates for cyclization into 1,2,4-triazole-3-thiones. Refluxing these precursors in basic media (e.g., 8% NaOH) triggers intramolecular cyclization, followed by acidification to isolate the product. The reaction’s success depends on precise pH control and solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing tautomeric forms of thiazole-containing sulfonamides?

- Tautomeric analysis : For compounds like triazole-thiones, IR can confirm the absence of S-H stretches (~2500–2600 cm⁻¹), ruling out thiol tautomers. NMR complements this by showing deshielded protons adjacent to sulfur in thione forms .

- Variable-temperature NMR : Monitors tautomeric equilibria by observing signal splitting or coalescence at different temperatures .

Q. What strategies are employed to optimize regioselectivity in the alkylation of triazole-thione intermediates during sulfonamide synthesis?

- Base selection : Using mild bases (e.g., NaHCO₃) minimizes N-alkylation side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor S-alkylation by stabilizing the thione’s nucleophilic sulfur .

- Kinetic vs. thermodynamic control : Lower temperatures favor S-alkylation products, while higher temperatures may shift equilibria toward N-alkylated byproducts .

Q. How to design kinetic and thermodynamic studies to investigate tautomeric equilibria in sulfonamide derivatives under varying solvent conditions?

- Kinetic studies : Monitor reaction progress via time-resolved IR or NMR to track tautomerization rates.

- Thermodynamic studies : Measure equilibrium constants (K) in solvents of varying polarity (e.g., DMSO vs. chloroform) using integration of NMR signals .

- Computational modeling : Pair experimental data with DFT calculations to predict dominant tautomers under specific conditions .

Q. What methodologies address low yields in the final alkylation step of triazole-thione derivatives?

- Pre-activation of electrophiles : Use α-bromoacetophenones with electron-withdrawing groups (e.g., 4-fluoro) to enhance reactivity.

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions in biphasic systems .

- Purification optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate target compounds from unreacted starting materials .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental molecular weights in mass spectrometry?

- Isotopic pattern analysis : Confirm the presence of halogens (e.g., Cl, F) using isotopic clusters.

- High-resolution MS (HRMS) : Resolve mass accuracy issues (<5 ppm error) to distinguish isobaric interferences .

- Synthetic validation : Repeat key reaction steps to rule out impurities or incomplete reactions .

Q. What steps ensure reproducibility in multi-step syntheses of structurally complex sulfonamides?

- Strict parameter control : Document reaction times, temperatures, and purification methods (e.g., recrystallization solvents).

- Intermediate characterization : Validate each synthetic step with NMR/IR before proceeding .

- Batch consistency testing : Compare yields and spectral data across multiple synthetic runs .

Methodological Best Practices

Q. How to design a robust protocol for scaling up laboratory-scale sulfonamide synthesis?

- Solvent selection : Transition to greener solvents (e.g., ethanol instead of DMF) for easier large-scale handling.

- Continuous flow systems : Improve heat/mass transfer for exothermic reactions (e.g., cyclization steps) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.